molecular formula C6H7BO2S B13997790 2-(Thiophen-2-yl)-1,3,2-dioxaborolane CAS No. 718641-98-6

2-(Thiophen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B13997790
CAS No.: 718641-98-6
M. Wt: 154.00 g/mol
InChI Key: UPVHCQNTBYLELB-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1,3,2-dioxaborolane is an organoboron compound that features a thiophene ring attached to a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of thiophene derivatives with boronic acids or boronates. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where thiophene-2-boronic acid reacts with a suitable halogenated dioxaborolane under mild conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in an organic solvent like toluene or DMF.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Thiophene derivatives with reduced functional groups.

    Substitution: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a ligand for specific receptors or enzymes, modulating their activity. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-boronic acid: Shares the thiophene ring but lacks the dioxaborolane moiety.

    2-(Thiophen-2-yl)-1,3,2-dioxaborinane: Similar structure but with a different boron-containing ring.

    Thiophene-2-carboxaldehyde: Contains a thiophene ring with an aldehyde functional group instead of a dioxaborolane.

Uniqueness

The presence of the boron atom allows for unique interactions and reactions not possible with other thiophene derivatives .

Properties

CAS No.

718641-98-6

Molecular Formula

C6H7BO2S

Molecular Weight

154.00 g/mol

IUPAC Name

2-thiophen-2-yl-1,3,2-dioxaborolane

InChI

InChI=1S/C6H7BO2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5H,3-4H2

InChI Key

UPVHCQNTBYLELB-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC=CS2

Origin of Product

United States

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